3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
Description
3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group. The molecule also contains an ethyl group at the 1-position and a fluorine atom at the 6-position of the quinoline ring. The synthesis of such derivatives typically involves coupling reactions under catalytic conditions, followed by purification via techniques like HPLC and characterization using NMR and HRMS .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-2-24-10-15(17(25)14-9-13(21)7-8-16(14)24)19-22-18(23-26-19)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKRTSHNZZSEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline core synthesis: The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole intermediate with the quinoline derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate are typical.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has been studied for its potential antimicrobial and anticancer properties. The presence of the quinoline and oxadiazole rings is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the conjugated system.
Mechanism of Action
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity to specific receptors, modulating their activity.
Comparison with Similar Compounds
Quinolin-4-one Derivatives
Key Observations :
Non-Quinoline Oxadiazole Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Reported Activity | Reference |
|---|---|---|---|---|---|---|
| 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride | Imidazole | 3-(4-Cl-Ph), methylthio | C₁₂H₁₀ClN₄OS | 302.75 | IC₅₀ = 3 mM (SARS-CoV 3CLpro) | |
| 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide | Butanamide | 3-(4-Cl-Ph) | C₁₂H₁₂ClN₃O₂ | 265.70 | Not reported | |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | Methanamine | 3-(4-Cl-Ph), phenyl | C₁₅H₁₂ClN₃O | 285.73 | Not reported |
Key Observations :
- Biological Activity : The imidazole-oxadiazole hybrid () demonstrates antiviral activity, suggesting that the 4-chlorophenyl-oxadiazole motif may contribute to protease inhibition.
- Functional Groups: Amide () and amine () side chains improve solubility but may reduce membrane permeability compared to the quinoline-based target compound.
Physicochemical and Computational Insights
- Crystallography and Analysis : Tools like SHELX () and Multiwfn () are critical for resolving crystal structures and analyzing electronic properties, aiding in structure-activity relationship (SAR) studies.
Biological Activity
3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 426.9 g/mol. The presence of the chlorine atom and fluorine substituents contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has been included in libraries targeting phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell signaling pathways .
- Histone Deacetylase Inhibition : It has also shown potential as an inhibitor of histone deacetylases (HDAC), which are involved in the regulation of gene expression and have implications in cancer therapy .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Effects : Research indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
- Neuroprotective Properties : Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
